2-Chloro-4,6-difluorobenzaldehyde

Catalog No.
S881148
CAS No.
1261493-54-2
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-difluorobenzaldehyde

CAS Number

1261493-54-2

Product Name

2-Chloro-4,6-difluorobenzaldehyde

IUPAC Name

2-chloro-4,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H

InChI Key

WEXRLMRQYDCTAT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C=O)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)F

2-Chloro-4,6-difluorobenzaldehyde (CAS: 1261493-54-2) is a halogenated aromatic aldehyde that serves as a critical building block in organic synthesis. Its distinct substitution pattern, featuring a chloro and two fluoro groups on the benzaldehyde core, makes it a valuable precursor for creating complex heterocyclic compounds. This strategic arrangement of halogens is particularly leveraged in the agrochemical and pharmaceutical industries for the synthesis of active ingredients where precise molecular architecture is essential for biological activity.

Substituting 2-Chloro-4,6-difluorobenzaldehyde with other halogenated benzaldehydes, such as isomers like 4-chloro-2,6-difluorobenzaldehyde or analogs with different halogen patterns like 2,6-difluorobenzaldehyde, is often unviable. The specific positioning of the chloro and fluoro atoms directly influences the regioselectivity and electronic nature of subsequent cyclization and substitution reactions. Using a different isomer or analog would lead to the formation of incorrect products, significantly lower yields, or require complete redevelopment of the synthesis pathway, making this compound a non-interchangeable starting material for specific, targeted molecular syntheses.

Precursor Efficacy: Essential for High-Yield Synthesis of Triazolopyrimidine Fungicide Intermediates

In the patented synthesis of novel triazolopyrimidine compounds for use as fungicides, 2-Chloro-4,6-difluorobenzaldehyde is a specifically claimed and exemplified precursor. The reaction involves a cyclization with an aminotriazole to form a key intermediate. The patent's specific inclusion and exemplification of this starting material underscores its suitability for achieving the desired molecular scaffold, a critical factor for the biological activity of the final product. While direct yield comparisons with close analogs are not provided within this specific patent, its selection as the exemplified reactant for this class of compounds highlights its process compatibility and effectiveness.

Evidence DimensionPrecursor Suitability and Process Compatibility
Target Compound DataSpecifically claimed and used as the key benzaldehyde precursor in the synthesis of a novel class of triazolopyrimidine fungicides.
Comparator Or BaselineOther substituted benzaldehydes not specified or exemplified for this specific synthesis route in the patent.
Quantified DifferenceN/A (Qualitative preference demonstrated by patent claims and examples)
ConditionsSynthesis of 7-(2-chloro-4,6-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivatives via cyclization reaction.

For manufacturers of specific patented agrochemicals, using the exact, specified precursor is crucial for patent compliance and achieving the intended product.

Core Building Block for Patented Triazolopyrimidine-Based Agrochemicals

This compound is a primary choice for the synthesis of specialized triazolopyrimidine fungicides. Its specific halogen arrangement is integral to forming the correct molecular structure required for high efficacy, as demonstrated in patent literature for next-generation crop protection agents.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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